2-Hydroxy-2,3-dimethylbutanoic acid
Overview
Description
2-Hydroxy-2,3-dimethylbutanoic acid, also known as 2-hydroxy-2,3-dimethylbutyric acid, is an organic compound with the molecular formula C6H12O3. It is a colorless to pale yellow solid that is soluble in water and common organic solvents. This compound is a weak acid and can participate in various chemical reactions due to its functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-2,3-dimethylbutanoic acid can be synthesized through several methods:
Hydrogenation of 2,3-dimethylbutenal: This method involves the hydrogenation of 2,3-dimethylbutenal in the presence of water and hydrogen gas.
Oxidation of 3,3-dimethyl-1-butyne-1-ol: This method involves the oxidation of 3,3-dimethyl-1-butyne-1-ol followed by acid catalysis to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-2,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and other derivatives.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds
Mechanism of Action
The mechanism of action of 2-hydroxy-2,3-dimethylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Hydroxy-2,3-dimethylbutanoic acid can be compared with other similar compounds such as:
- 2-Hydroxy-2-methylbutanoic acid
- 2-Hydroxy-3-methylbutanoic acid
- 3-Hydroxy-3-methylbutanoic acid
- 2-Hydroxy-4-methylpentanoic acid
- 3-Hydroxybutanoic acid
These compounds share similar structural features but differ in the position and number of methyl groups, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and applications .
Properties
IUPAC Name |
2-hydroxy-2,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)6(3,9)5(7)8/h4,9H,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQZJRDOZAJRTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506029 | |
Record name | 2-Hydroxy-2,3-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3639-20-1 | |
Record name | 2-Hydroxy-2,3-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-2,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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